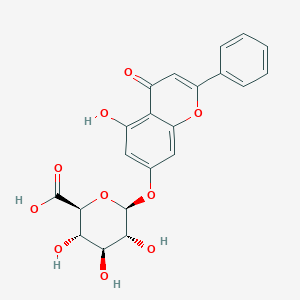

Chrysin-7-O-glucuronide

Overview

Description

Chrysin-7-O-glucuronide is a flavonoid extracted from Scutellaria baicalensis, with antioxidant activity . It has garnered attention for its therapeutic potential against cancer and diabetes . Prior investigations have demonstrated its ability to modulate the apoptotic pathways in cancer cells, leading to growth inhibition and reduced tumor progression .

Synthesis Analysis

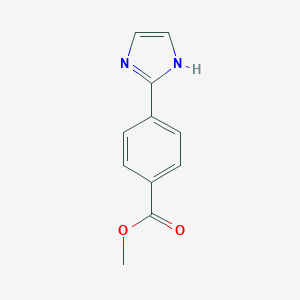

The two dominant products of chrysin metabolism in humans and in mice are chrysin-7-sulfate (C7S) and chrysin-7-glucuronide (C7G) . After the oral administration of chrysin to mice, the peak plasma concentrations of C7S and C7G were quantified .Molecular Structure Analysis

The molecular weight of Chrysin-7-O-glucuronide is 430.36 . Its molecular formula is C21H18O10 . The canonical SMILES representation of its structure isC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O) . Chemical Reactions Analysis

Surface plasmon resonance, site-directed mutagenesis, and enzymatic activity measurements indicated that Chrysin-7-O-glucuronide inhibits SARS-CoV-2 through binding to H41 of 3CLpro, and K157 and E167 of PLpro . Hydrogen-deuterium exchange mass spectrometry analysis showed PLpro conformation has remarkable changes caused by Chrysin-7-O-glucuronide .Physical And Chemical Properties Analysis

Chrysin-7-O-glucuronide is an off-white to yellow solid . It is soluble in DMSO . Its solubility can be increased by functionalization .Scientific Research Applications

Neuroprotective Potential

Chrysin-7-O-glucuronide has been identified as having significant neuroprotective properties . It is known to exert pharmacological effects such as anti-oxidant, anti-inflammatory, and neuroprotective actions, which are crucial in the treatment and management of neurological disorders . This compound has shown promise in pre-clinical studies for conditions like Alzheimer’s and Parkinson’s disease, epilepsy, multiple sclerosis, ischemic stroke, traumatic brain injury, and brain tumors .

Antioxidant Activity

The compound plays a role in modulating oxidative stress within cells by inducing the expression of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) . These enzymes are vital in protecting cells from oxidative damage, which can lead to chronic diseases.

Anti-Cancer Properties

Chrysin-7-O-glucuronide has been studied for its anti-cancer activities . It affects various signaling pathways involved in apoptosis, oxidative stress, and inflammation, which are critical in cancer progression . Its ability to modulate these pathways makes it a potential candidate for cancer therapy research.

Immunomodulatory Effects

Chrysin-7-O-glucuronide has shown potential as an immunomodulator . It can influence the immune system in various ways, which may be beneficial in treating autoimmune diseases or in enhancing the body’s response to infections .

SARS-CoV-2 Inhibition

Interestingly, Chrysin-7-O-glucuronide has been identified as a dual inhibitor of SARS-CoV-2, the virus responsible for COVID-19. It has been found to effectively inhibit the virus in cell studies, making it a compound of interest in the search for COVID-19 treatments .

Mechanism of Action

Target of Action

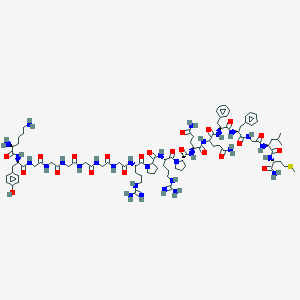

Chrysin-7-O-glucuronide, a flavonoid glucuronide, is an active metabolite of chrysin . It primarily targets various enzymes and transporters. It inhibits α-glucosidase, α-amylase, and neuraminidase . It also inhibits organic anion transporting polypeptide (OATP) isoforms OATP1A2, OATP1B1, OATP1B3, and OATP2B1, as well as breast cancer resistance protein (BCRP) and multidrug resistance-associated protein 2 (MRP2) .

Mode of Action

Chrysin-7-O-glucuronide interacts with its targets, leading to changes in their function. For instance, it inhibits the activity of α-glucosidase, α-amylase, and neuraminidase, enzymes involved in carbohydrate metabolism and viral infections . It also inhibits the function of OATP isoforms, BCRP, and MRP2, which are involved in the transport of various endogenous and exogenous substances across cell membranes .

Biochemical Pathways

Chrysin-7-O-glucuronide affects various biochemical pathways. By inhibiting α-glucosidase and α-amylase, it can impact carbohydrate metabolism . Its inhibition of neuraminidase can affect viral replication . By inhibiting OATP isoforms, BCRP, and MRP2, it can influence the transport and distribution of various substances within the body .

Pharmacokinetics

Chrysin-7-O-glucuronide is formed from chrysin by various UDP-glucuronosyltransferase (UGT) isoforms, including UGT1A3, UGT1A6, and UGT1A9 .

Result of Action

The molecular and cellular effects of Chrysin-7-O-glucuronide’s action are diverse. It has been shown to have antioxidant activity . In addition, it has been found to have anticancer activity, as it can inhibit the growth of various types of cancer cells . It also has potential antiviral activity, as suggested by its ability to inhibit neuraminidase .

Action Environment

The action, efficacy, and stability of Chrysin-7-O-glucuronide can be influenced by various environmental factors. For instance, the bioavailability of chrysin, the parent compound of Chrysin-7-O-glucuronide, can be enhanced by certain drug delivery systems . More research is needed to fully understand how environmental factors influence the action of Chrysin-7-O-glucuronide.

Safety and Hazards

properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O10/c22-11-6-10(29-21-18(26)16(24)17(25)19(31-21)20(27)28)7-14-15(11)12(23)8-13(30-14)9-4-2-1-3-5-9/h1-8,16-19,21-22,24-26H,(H,27,28)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRSJGHHZXBATQ-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801345726 | |

| Record name | Chrysin-7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chrysin-7-O-glucuronide | |

CAS RN |

35775-49-6 | |

| Record name | Chrysin-7-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801345726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

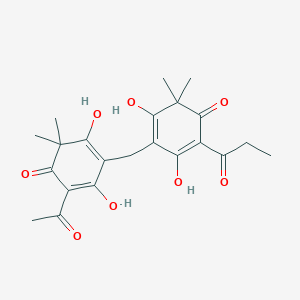

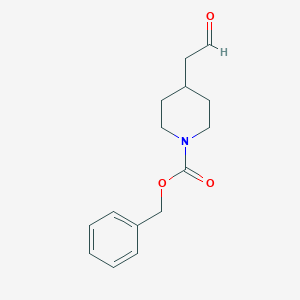

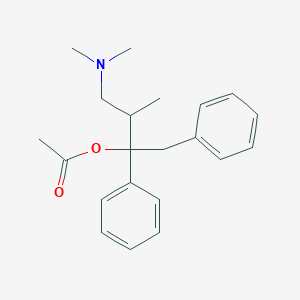

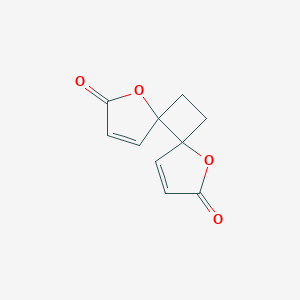

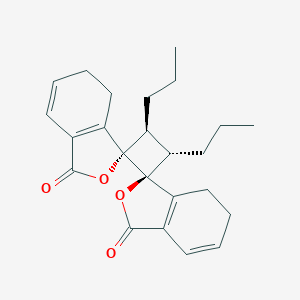

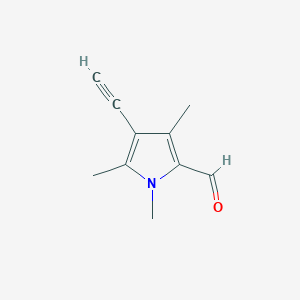

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate](/img/structure/B149934.png)